Scientific Field: Catalysis and Green Chemistry
Summary of Application: Furanic oxygenates derived from lignocellulosic biomass can be transformed into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms.
Methods of Application: The transformation process requires catalysts with specific structures and functions to achieve satisfactory yields of target amines. For example, Lin et al.
Results or Outcomes: Over an efficient Rh2P/NC catalyst, up to a 92% yield of tris (2-furanylmethyl)amine was achieved under mild reaction conditions of 60 °C and 3 MPa H2.
Scientific Field: Organic Chemistry
Summary of Application: A novel method for the synthesis of ester and amide derivatives containing furan rings under microwave-assisted conditions.
Methods of Application: The reactions were carried out in a microwave reactor in the presence of effective coupling reagentsDMT/NMM/TsO− or EDC.
Results or Outcomes: After crystallization or flash chromatography, the final compounds were isolated with good or very good yields.
Scientific Field: Industrial Chemistry
Summary of Application: Furan derivatives are used in the production of various industrial products, including pharmaceuticals, resin, agrochemicals, and lacquers.
Methods of Application: The specific methods of application would depend on the particular product being synthesized. Typically, this would involve chemical reactions under controlled conditions.
Results or Outcomes: The outcomes would be the successful synthesis of the desired products, such as pharmaceuticals, resin, agrochemicals, and lacquers.
Summary of Application: Furan platform chemicals (FPCs) can be used to synthesize a wide range of compounds, including chiral furans.
Methods of Application: The synthesis of chiral furans would involve specific chemical reactions, possibly involving catalysts, under controlled conditions.
Scientific Field: Green Chemistry
Summary of Application: Furan platform chemicals (FPCs) derived from biomass can be used to synthesize a wide range of compounds.
Methods of Application: The synthesis of these compounds would involve specific chemical reactions, possibly involving catalysts, under controlled conditions.
Results or Outcomes: The outcome would be the successful synthesis of a variety of compounds that can be economically synthesized from biomass via FPCs.
Scientific Field: Pharmacology
Summary of Application: Certain furan derivatives have been studied for their potential as cognitive enhancers.
Methods of Application: The methods of application would involve administering the compound to subjects and then assessing cognitive performance.
Results or Outcomes: The outcomes would be the observed effects on cognitive performance.
2-[(Furan-2-ylmethyl)amino]benzoic acid is an organic compound characterized by its unique structure that combines a furan ring with an amino group and a benzoic acid moiety. Its molecular formula is C₁₂H₁₁N₁O₃, and it has a molecular weight of 217.22 g/mol. The compound exhibits significant potential in various fields, including organic chemistry, pharmacology, and materials science due to its functional groups that allow for diverse chemical reactivity and biological activity.
Research indicates that compounds related to 2-[(Furan-2-ylmethyl)amino]benzoic acid may exhibit various biological activities, including:
The synthesis of 2-[(Furan-2-ylmethyl)amino]benzoic acid can be achieved through several methods:
The applications of 2-[(Furan-2-ylmethyl)amino]benzoic acid are diverse:
Interaction studies of 2-[(Furan-2-ylmethyl)amino]benzoic acid focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with enzymes involved in neurotransmission and microbial resistance mechanisms. Further research is needed to elucidate the specific interactions and mechanisms of action.
Several compounds share structural similarities with 2-[(Furan-2-ylmethyl)amino]benzoic acid. Below is a comparison highlighting their uniqueness:
The uniqueness of 2-[(Furan-2-yilmethyl)amino]benzoic acid lies in its combination of both furan and benzoic acid functionalities, offering distinct pathways for